N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-18-7-9-19(10-8-18)17-25-23(29)22(28)24-11-12-26-13-15-27(16-14-26)20-5-3-4-6-21(20)30-2/h3-10H,11-17H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBDSAWRGRFEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound that has garnered attention for its potential pharmacological properties, particularly in the context of neuropharmacology and receptor interactions. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups:
- Piperazine moiety : A six-membered ring known for its biological activity.
- Oxalamide group : Known to enhance interactions with biological targets.
- Methoxyphenyl and methylbenzyl substituents : These groups can influence lipophilicity and receptor affinity.
The molecular formula is , with a molecular weight of approximately 424.5 g/mol. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability and receptor interactions .
This compound primarily interacts with serotonin (5-HT) receptors, particularly the 5-HT1A subtype. This interaction is critical for modulating neurotransmitter release and neuronal excitability.
Receptor Binding Affinity
The compound exhibits notable binding affinity towards 5-HT receptors, which are implicated in various neurological disorders such as anxiety, depression, and schizophrenia. The IC50 values indicate its potency in antagonizing serotonin-mediated responses in neuronal tissues .
In Vitro Studies
Research has demonstrated that this compound can modulate neuronal firing rates in vitro. For instance, studies on hippocampal slices showed that the compound effectively prevented serotonin-induced hyperpolarization, suggesting its role as a competitive antagonist at the 5-HT1A receptor .
In Vivo Studies
In vivo studies have indicated that this compound has potential anxiolytic effects. Animal models treated with the compound exhibited reduced anxiety-like behaviors in standard tests such as the elevated plus maze and open field test. These findings suggest that the compound may be beneficial in treating anxiety disorders .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of similar piperazine derivatives:
- Serotonin Modulation : Compounds structurally related to this compound have been shown to modulate serotonin levels effectively, influencing mood and behavior in animal models .
- Neuroprotective Effects : Some studies suggest that piperazine derivatives may offer neuroprotective benefits against neurodegenerative conditions by enhancing synaptic plasticity through serotonin receptor modulation .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Receptor Interaction | High affinity for 5-HT1A receptors |
| Anxiolytic Effects | Reduced anxiety-like behaviors in animal models |
| Neuroprotective Potential | Enhanced synaptic plasticity observed |
Scientific Research Applications
Research indicates that N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide exhibits several biological activities:
Antitumor Activity
Preliminary studies suggest that this compound has significant antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.
- Mechanism : The compound disrupts the cell cycle, particularly at the G2/M phase, which is critical for cancer treatment strategies targeting cell division.
Neuropharmacological Effects
The structural characteristics of this compound suggest potential neuropharmacological applications. The piperazine moiety may interact with neurotransmitter systems, indicating possible antidepressant or anxiolytic effects.
- Mechanism : Potential modulation of serotonin receptors has been suggested, although specific receptor affinities are still under investigation.
Case Study 1: Antitumor Efficacy
A study evaluated the antiproliferative effects of this compound against MCF7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 5.0 | Cell cycle arrest at G2/M phase |
| HT-29 | 3.5 | Inhibition of cell proliferation |
These findings highlight the compound's potential as an anticancer agent.
Case Study 2: Neuropharmacological Assessment
In another study focusing on compounds with similar piperazine structures, it was revealed that derivatives could effectively modulate serotonin receptors. While specific data on this compound's receptor affinity are still emerging, preliminary results suggest it may exhibit similar properties.
Future Directions in Research
Further research is needed to fully elucidate the pharmacological profile and mechanisms of action of this compound. Key areas for future studies include:
- In Vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.
- Mechanistic Studies : To explore specific interactions with cellular targets and pathways involved in its biological activities.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
Preparation Methods
Diethyl Oxalate Activation
Diethyl oxalate serves as a common precursor due to its electrophilic carbonyl groups. In a modified procedure adapted from ethanolamine-based syntheses, diethyl oxalate reacts with 4-methylbenzylamine under anhydrous conditions. The first amidation occurs at 0°C in ethanol, yielding ethyl (4-methylbenzyl)oxamate. Excess diethyl oxalate ensures mono-substitution, with yields reaching 89% after recrystallization.
Piperazine-Ethylamine Coupling
The second amidation introduces the 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethylamine moiety. Heating ethyl (4-methylbenzyl)oxamate with the piperazine-derived amine at 60°C in toluene, catalyzed by titanium tetrabutoxide (1 mol%), achieves 94.2% conversion. This method benefits from continuous methanol removal, shifting equilibrium toward product formation.
Key Reaction Parameters
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Solvent | Toluene | 94.2% | |
| Catalyst | Titanium tetrabutoxide (1 mol%) | ||
| Temperature | 60°C | ||
| Reaction Time | 4 hours |
One-Pot Unsymmetrical Oxalamide Synthesis
Recent advances enable direct synthesis of unsymmetrical oxalamides without isolating intermediates. A base-promoted triple CCl₂Br cleavage strategy utilizes dichloroacetamide, CBr₄, and amines in aqueous medium.
Mechanism and Optimization
In this method, dichloroacetamide undergoes nucleophilic attack by 4-methylbenzylamine in the presence of K₃PO₄, forming an intermediate bromide. Subsequent reaction with 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethylamine introduces the second amine at 25°C, achieving 85% yield. Water acts as an oxygen source, facilitating C–O bond formation.
Advantages
- Eliminates protective group strategies
- Gram-scale feasibility (≥5 g, 78% yield)
- Continuous-flow compatibility for industrial applications
Piperazine-Ethylamine Intermediate Synthesis
The 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethylamine sidechain is synthesized via palladium-catalyzed cyclization.
Cyclization Protocol
Propargyl bromide reacts with 1-(2-methoxyphenyl)piperazine under Pd(PPh₃)₄ catalysis (5 mol%) in dichloromethane. The reaction proceeds via alkyne insertion and β-hydride elimination, yielding the ethyl-piperazine derivative in 92% yield.
Optimization Data
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | 92% | |
| Solvent | Dichloromethane | ||
| Temperature | Room temperature | ||
| Reaction Time | 30 minutes |
Industrial-Scale Considerations
Batch Process Optimization
Large-scale synthesis (≥1 kg) employs titanium-catalyzed amidation at 185°C. Ethanol solvent enables efficient crystallization, with purity ≥98% confirmed by HPLC.
Continuous-Flow Adaptation
The one-pot method integrates seamlessly into flow reactors, reducing reaction time from 12 hours (batch) to 45 minutes. Residence time optimization (20 minutes) minimizes byproduct formation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) shows ≥99% purity under optimized conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide, and how is its purity validated?
- Methodological Answer : The synthesis involves coupling 4-(2-methoxyphenyl)piperazine derivatives with oxalamide intermediates via nucleophilic substitution or condensation reactions. For example, piperazine precursors are reacted with ethylenediamine-linked oxalamide moieties under reflux in acetonitrile with potassium carbonate as a base . Purification is achieved via normal-phase chromatography (e.g., 10% methanol/ammonium hydroxide) . Structural confirmation uses H/C NMR, ESI-MS, and HRMS . Purity is assessed via HPLC (>98%) and elemental analysis .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm, piperazine methylene protons at δ ~2.5–3.5 ppm) .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 468.2), while HRMS validates exact mass (±0.001 Da) .
- X-ray crystallography : Optional for absolute configuration determination in crystalline derivatives .
Q. How is the compound screened for preliminary pharmacological activity?
- Methodological Answer : Initial screening involves:
- Receptor binding assays : Radioligand competition studies (e.g., H-8-OH-DPAT for 5-HT receptors) to measure IC values .
- Functional assays : cAMP accumulation or β-arrestin recruitment in transfected HEK293 cells .
- Selectivity panels : Testing against off-target receptors (e.g., dopamine D, histamine H) to assess specificity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s receptor affinity?
- Methodological Answer : SAR strategies include:
- Piperazine modifications : Replacing the 2-methoxyphenyl group with 2,3-dichlorophenyl or 4-fluorophenyl to enhance serotonin receptor binding .
- Oxalamide linker variation : Introducing methyl or fluorine substituents to improve metabolic stability .
- Benzyl group substitution : Testing 4-methyl vs. 4-methoxybenzyl for steric and electronic effects on target engagement .
- In vitro evaluation : Dose-response curves in receptor-specific assays (e.g., 5-HT EC via GTPγS binding) .
Q. What computational approaches predict binding modes to serotonin or dopamine receptors?
- Methodological Answer :
- Molecular docking : Autodock Vina or Schrödinger Glide to model interactions (e.g., hydrogen bonding between oxalamide carbonyl and Ser159 in 5-HT) .
- Molecular dynamics (MD) simulations : AMBER or GROMACS to assess ligand-receptor complex stability (RMSD <2 Å over 100 ns) .
- Free energy calculations : MM-GBSA to rank binding affinities of analogs .
Q. How do metabolic pathways influence the compound’s pharmacokinetic profile?
- Methodological Answer :
- In vitro metabolism : Incubation with liver microsomes (human/rat) to identify CYP450-mediated oxidation (e.g., demethylation of methoxy groups) .
- Metabolite identification : LC-QTOF-MS detects hydroxylated or glucuronidated metabolites .
- In vivo PK studies : Rodent models measure bioavailability (%F), half-life (t), and brain penetration (logBB) .
Q. What strategies resolve contradictions in reported receptor binding data?
- Methodological Answer : Discrepancies (e.g., 5-HT K = 2 nM vs. 15 nM) may arise from:
- Assay conditions : Differences in buffer pH, ion concentrations, or temperature .
- Ligand purity : Impurities >2% skew results; validate via LC-MS .
- Receptor source : Recombinant vs. native receptors exhibit varying coupling efficiencies .
- Resolution : Replicate studies using standardized protocols (e.g., CEREP panels) .
Q. How are impurities controlled during synthesis, and what analytical methods quantify them?
- Methodological Answer :
- Impurity profiling : LC-MS/MS identifies byproducts (e.g., dimerization during coupling ).
- Specifications : Set thresholds (<0.15% for any impurity) per ICH Q3A guidelines .
- Isolation : Preparative HPLC purifies impurities (e.g., N-oxide derivatives) for toxicological testing .
Q. What toxicological evaluations ensure safety for preclinical development?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
